molecular formula C12H20N2O6 B6244800 (2S,4R)-1-(2-{[(tert-butoxy)carbonyl]amino}acetyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 53298-32-1

(2S,4R)-1-(2-{[(tert-butoxy)carbonyl]amino}acetyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B6244800
CAS RN: 53298-32-1
M. Wt: 288.3
InChI Key:
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Description

(2S,4R)-1-(2-{[(tert-butoxy)carbonyl]amino}acetyl)-4-hydroxypyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C12H20N2O6 and its molecular weight is 288.3. The purity is usually 95.
BenchChem offers high-quality (2S,4R)-1-(2-{[(tert-butoxy)carbonyl]amino}acetyl)-4-hydroxypyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4R)-1-(2-{[(tert-butoxy)carbonyl]amino}acetyl)-4-hydroxypyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,4R)-1-(2-{[(tert-butoxy)carbonyl]amino}acetyl)-4-hydroxypyrrolidine-2-carboxylic acid involves the protection of the amine group, followed by the addition of the acetyl group and the hydroxyl group. The carboxylic acid group is then deprotected to yield the final product.", "Starting Materials": [ "L-proline", "tert-butyl chloroformate", "N,N-diisopropylethylamine", "2-aminoacetic acid", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Protection of the amine group of L-proline with tert-butyl chloroformate and N,N-diisopropylethylamine to yield (2S)-2-tert-butoxycarbonylamino-4-hydroxypyrrolidine", "Step 2: Addition of the acetyl group to the protected amine group using acetic anhydride and N,N-diisopropylethylamine to yield (2S)-1-(2-acetamidoacetyl)-2-tert-butoxycarbonylamino-4-hydroxypyrrolidine", "Step 3: Deprotection of the tert-butyl group using hydrochloric acid to yield (2S)-1-(2-acetamidoacetyl)-4-hydroxypyrrolidine-2-carboxylic acid", "Step 4: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with diethyl ether", "Step 5: Purification of the product by recrystallization from water to yield (2S,4R)-1-(2-{[(tert-butoxy)carbonyl]amino}acetyl)-4-hydroxypyrrolidine-2-carboxylic acid" ] }

CAS RN

53298-32-1

Product Name

(2S,4R)-1-(2-{[(tert-butoxy)carbonyl]amino}acetyl)-4-hydroxypyrrolidine-2-carboxylic acid

Molecular Formula

C12H20N2O6

Molecular Weight

288.3

Purity

95

Origin of Product

United States

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